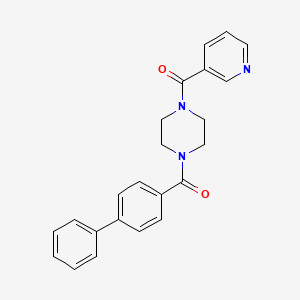
1-(4-biphenylylcarbonyl)-4-(3-pyridinylcarbonyl)piperazine
説明
1-(4-biphenylylcarbonyl)-4-(3-pyridinylcarbonyl)piperazine, also known as BPP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BPP has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In
科学的研究の応用
1-(4-biphenylylcarbonyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications in a variety of disease models. It has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. 1-(4-biphenylylcarbonyl)-4-(3-pyridinylcarbonyl)piperazine has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit tumor growth in vitro and in vivo. Additionally, 1-(4-biphenylylcarbonyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have anti-viral properties, making it a potential treatment for viral infections such as hepatitis C and HIV.
作用機序
The exact mechanism of action of 1-(4-biphenylylcarbonyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. Specifically, 1-(4-biphenylylcarbonyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 1-(4-biphenylylcarbonyl)-4-(3-pyridinylcarbonyl)piperazine has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, 1-(4-biphenylylcarbonyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have antioxidant properties, protecting cells from oxidative stress. 1-(4-biphenylylcarbonyl)-4-(3-pyridinylcarbonyl)piperazine has also been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using 1-(4-biphenylylcarbonyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is its relatively low cost and ease of synthesis. Additionally, 1-(4-biphenylylcarbonyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, one limitation of using 1-(4-biphenylylcarbonyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is its potential toxicity, particularly at higher doses. Additionally, 1-(4-biphenylylcarbonyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on 1-(4-biphenylylcarbonyl)-4-(3-pyridinylcarbonyl)piperazine. One area of focus could be on optimizing the synthesis method to improve yield and purity of the final product. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(4-biphenylylcarbonyl)-4-(3-pyridinylcarbonyl)piperazine, particularly with regards to its anti-cancer and anti-viral properties. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 1-(4-biphenylylcarbonyl)-4-(3-pyridinylcarbonyl)piperazine as a potential therapeutic agent for a variety of diseases.
特性
IUPAC Name |
(4-phenylphenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-22(20-10-8-19(9-11-20)18-5-2-1-3-6-18)25-13-15-26(16-14-25)23(28)21-7-4-12-24-17-21/h1-12,17H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBXEWKDUUDWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-4-yl[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3443150.png)
![methyl 4-[({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3443152.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3443159.png)
![1-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B3443165.png)
![N-(2-ethoxyphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3443172.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3443176.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3443178.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B3443199.png)
![3-(2-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B3443207.png)
![3-(2-methoxyphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3443211.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B3443214.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3443215.png)
![2-[3-benzoyl-4-(4-morpholinyl)-1,1-dioxido-2H-1,2-benzothiazin-2-yl]acetamide](/img/structure/B3443225.png)
![2-[(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)thio]acetamide](/img/structure/B3443229.png)